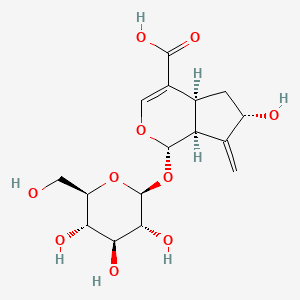

加多苷

描述

Gardoside is an iridoid glycoside that can be found in the roots of L. alba . It is also known by the synonym 栀子新苷 . The molecular formula of Gardoside is C16H22O10 .

Molecular Structure Analysis

Gardoside has a molecular weight of 374.34 . It has 9 defined stereocentres .Physical And Chemical Properties Analysis

Gardoside is a white crystalline solid . It is practically insoluble in water, but soluble in hot organic solvents such as ethanol and benzene . It has a density of 1.6±0.1 g/cm3 .科学研究应用

各种植物中的环烯醚萜葡萄糖苷

- 从栀子果实中分离出的环烯醚萜葡萄糖苷,被确认为 8,10-脱氢洛加宁酸,用作中药「山栀」(Inouye, Takeda, & Nishimura, 1974)。

- 在粘毛地黄中,除了其他葡萄糖苷外,还分离出了加多苷甲酯,进一步证实了这种化合物存在于不同的植物物种中(Bianco, Passacantilli, Righi, & Nicoletti, 1985)。

- 对马耶拉国家公园的常绿车前草的研究报告分离出了加多苷,以及其他化合物,如苦参碱和核苷(Venditti 等,2012)。

- 对野牛膝和冠牛膝的研究表明,在其他环烯醚萜葡萄糖苷中存在加多苷甲酯(Damtoft, Hansen, Jacobsen, Jensen, & Nielsen, 1984)。

植物化学分析和多样性

- 在高山车前草和高车前草中,在其他环烯醚萜葡萄糖苷中发现了加多苷,表明其在车前草属中广泛存在(Jensen, Olsen, Rahn, & Rasmussen, 1996)。

- 在栀子中鉴定出了一种独特的化合物,即 6'-O-[(E)-芥子酰]加多苷,展示了加多苷衍生物的结构多样性(Fu, Chou, & Wang, 2008)。

生态和食草动物中的加多苷

- 在黄花地黄中,鉴定了四种环烯醚萜葡萄糖苷,包括加多苷甲酯,并研究了它们被斑蝶蝶隔离的情况,提供了对植物-食草动物相互作用的见解(Belofsky, Bowers, Janzen, & Stermitz, 1989)。

未来方向

属性

IUPAC Name |

(1S,4aS,6S,7aS)-6-hydroxy-7-methylidene-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O10/c1-5-8(18)2-6-7(14(22)23)4-24-15(10(5)6)26-16-13(21)12(20)11(19)9(3-17)25-16/h4,6,8-13,15-21H,1-3H2,(H,22,23)/t6-,8+,9-,10-,11-,12+,13-,15+,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKCJJNYSGWZDU-RQJSCMEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1C(CC2C1C(OC=C2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gardoside | |

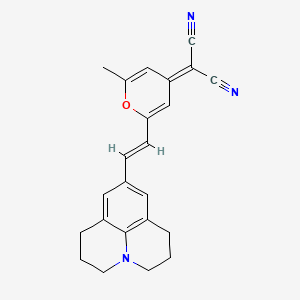

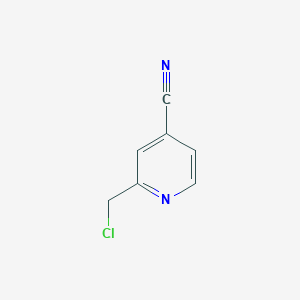

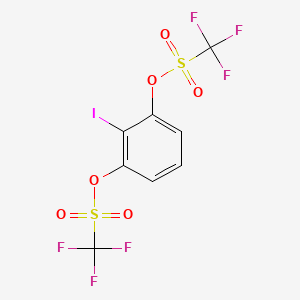

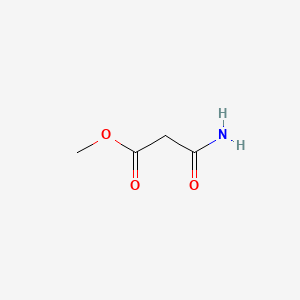

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9,9-Bis[4-(N,N'-bis-naphthalen-2-yl-N,N'-bis-phenyl-amino)-phenyl]-9H-fluorene](/img/structure/B3029058.png)

![(2S,3S)-3-[3-Methoxy-4-[2-methoxy-4-(3-hydroxy-1-propenyl)phenoxy]phenyl]propane-1,2,3-triol](/img/structure/B3029069.png)

![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)